molecular formula C22H23N5O3 B12125466 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125466
M. Wt: 405.4 g/mol
InChI Key: RKJWANVJENIJBU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 2-ethoxyphenyl substituent at position 1 of the pyrroloquinoxaline core and a 2-methoxyethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-3-30-17-11-7-6-10-16(17)27-20(23)18(22(28)24-12-13-29-2)19-21(27)26-15-9-5-4-8-14(15)25-19/h4-11H,3,12-13,23H2,1-2H3,(H,24,28)

InChI Key

RKJWANVJENIJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrroloquinoxaline core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the pyrroloquinoxaline intermediate.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced via an alkylation reaction, using a suitable methoxyethylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antitumor properties . Its structural components suggest potential activity against various cancer cell lines, as indicated by preliminary studies showing cytotoxic effects in vitro.

Pharmacology

Research indicates that this compound may act as a modulator of specific enzymes or receptors involved in metabolic pathways. For instance, it has been linked to the activation of nicotinamide adenine dinucleotide (NAD+) biosynthesis through the modulation of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in energy metabolism .

Organic Synthesis

As a versatile building block, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with tailored biological activities.

Material Science

There is potential for applications in developing new materials with specific properties, such as polymers or coatings that leverage the compound's unique chemical characteristics.

Table 2: Potential Mechanisms of Action

MechanismDescription
Enzyme ModulationInteraction with NAMPT to enhance NAD+ levels
Receptor BindingPotential binding to various cellular receptors
Pathway RegulationInfluence on metabolic pathways related to energy

Case Study 1: Anticancer Activity

A study published in Nature highlighted the anticancer activity of pyrroloquinoxaline derivatives, including compounds similar to 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. The findings demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Study 2: Metabolic Disorders

Research conducted on NAMPT activators has shown that compounds like this one can increase intracellular NAD+ levels, which may provide therapeutic benefits in treating metabolic disorders such as obesity and type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • 3-Chloro-4-methoxyphenyl substituent (): The electron-withdrawing chlorine and electron-donating methoxy group at positions 3 and 4, respectively, create a polarized aromatic system. This contrasts with the target compound’s 2-ethoxyphenyl group, which lacks halogenation and has a bulkier ethoxy group. The latter may reduce steric hindrance compared to ortho-chloro analogs like 2-chlorophenyl () .
  • The target compound lacks this functionality, suggesting reduced polarity but possibly improved metabolic stability .

N-Substituent Diversity

  • 2-Methoxyethyl vs. 3-Ethoxypropyl (): The target compound’s 2-methoxyethyl group is shorter and less lipophilic than the 3-ethoxypropyl chain in analogs, which may influence membrane permeability and pharmacokinetics .

Functional Group Replacements

  • Carboxamide vs. Carbonitrile (): Replacement of the carboxamide with a carbonitrile group (e.g., in 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) reduces hydrogen-bonding capacity but increases electron-withdrawing effects, correlating with enhanced corrosion inhibition in acidic environments .
  • Ester Derivatives (): Ethyl or methyl esters (e.g., ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxylate) replace the carboxamide with ester groups, altering solubility and hydrolytic stability .

Table 1: Key Comparisons of Structural and Functional Features

Compound (Reference) Aromatic Substituent N-Substituent Functional Group Notable Properties
Target Compound 2-ethoxyphenyl 2-methoxyethyl Carboxamide Moderate polarity, no halogenation
3-chloro-4-methoxyphenyl 2-chlorobenzyl Carboxamide Polarized aromatic system, halogenated
(E)-3-hydroxybenzylidene 2-methoxyethyl Carboxamide Hydrogen-bond donor, stereospecific
4-aminophenyl None (carbonitrile) Carbonitrile Corrosion inhibition (90% efficiency)
2-chlorophenyl 3-ethoxypropyl Carboxamide Increased lipophilicity
2,5-dimethoxyphenyl 2-morpholinylethyl Carboxamide High molar mass (476.53 g/mol), basic pKa

Solubility and Lipophilicity

  • The target compound’s 2-ethoxy and 2-methoxyethyl groups likely confer higher aqueous solubility compared to halogenated analogs () but lower than hydroxy-substituted derivatives ().
  • Lipophilicity trends: Ethoxypropyl () > morpholinylethyl () > methoxyethyl (target) > hydroxybenzylidene ().

Biological Activity

The compound 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline class, which has garnered attention due to its diverse biological activities, particularly in oncology and antimicrobial research. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of substituted anilines with appropriate electrophiles under controlled conditions. The details of the synthetic route often include:

  • Reagents Used :
    • 2-Ethoxyphenylamine
    • 2-Methoxyethylamine
    • Appropriate coupling agents (e.g., EDC, DCC) for amide bond formation.
  • Reaction Conditions :
    • Solvents like dichloromethane or dimethylformamide are often employed.
    • Temperature and time are optimized to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds within the pyrroloquinoxaline class exhibit significant anticancer activity. For instance, structural analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Many pyrroloquinoxalines induce cell cycle arrest at specific phases. For example, studies on similar compounds have demonstrated G1 phase arrest in MCF-7 breast cancer cells, leading to increased apoptosis rates as evidenced by flow cytometry analysis .
  • Targeting Key Enzymes : These compounds often act as inhibitors of critical enzymes like topoisomerase II and EGFR, which are pivotal in cancer cell proliferation and survival .

Antimicrobial Activity

Emerging evidence suggests that quinoxaline derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit vital metabolic pathways. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity :
    • Compounds similar in structure have been reported to inhibit topoisomerase II, leading to DNA damage in cancer cells.
  • Induction of Apoptosis :
    • Mechanistic studies indicate that these compounds can trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.
  • Molecular Docking Studies :
    • Computational analyses suggest strong binding affinities to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeModel SystemIC50 Value (μM)Mechanism of Action
AnticancerMCF-7 (Breast)1.85Topoisomerase II inhibition
AntimicrobialE. coli12.5Membrane disruption
AntiproliferativeA549 (Lung)8.6Cell cycle arrest at G1 phase

Case Studies

Recent studies have highlighted the efficacy of pyrroloquinoxaline derivatives in preclinical settings:

  • Case Study 1 : A derivative exhibited significant anti-proliferative effects on MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like staurosporine, indicating its potential for further development as an anticancer agent .
  • Case Study 2 : In vitro tests demonstrated that modifications to the quinoxaline core could enhance antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

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